molecular formula C19H14N4O3 B2465215 1-phenyl-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione CAS No. 1251602-63-7

1-phenyl-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione

Cat. No. B2465215
CAS RN: 1251602-63-7
M. Wt: 346.346
InChI Key: LESUULRVSQBDGB-UHFFFAOYSA-N
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Description

1-Phenyl-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione is a heterocyclic compound with a pyrazine-2,3-dione core structure. It has gained significant attention in recent years due to its potential therapeutic applications in various fields such as cancer, inflammation, and infectious diseases.

Scientific Research Applications

Synthesis and Characterization

  • The compound is part of a class of chemicals that have been extensively studied for their synthesis and spectral characterization. For instance, Mahmoud et al. (2012) explored the synthesis and spectral characterization of some phthalazinone derivatives, highlighting methodologies that could be relevant for synthesizing and understanding compounds like 1-phenyl-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione (Mahmoud, Wael S. I. Abou-Elmagd, Derbala, & Hekal, 2012).

Chemical Reactions and Biological Activities

  • Research on derivatives that share structural features with the compound often focuses on their potential biological activities. For example, compounds incorporating oxadiazole moieties have been synthesized and evaluated for antimicrobial activities, demonstrating the chemical versatility and potential application of similar compounds in developing new therapeutic agents (Ayyash, Juwair, Najeeb, & Jasim, 2021).

Environmental Applications

  • Some research efforts have focused on the development of environmentally friendly synthesis methods for heterocyclic compounds, which could be relevant for the eco-friendly synthesis of 1-phenyl-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione. Mohebat et al. (2017) detailed a DABCO-catalyzed multi-component domino reaction for synthesizing novel heterocycles in water, highlighting a green chemistry approach that could be applicable to the synthesis of similar compounds (Mohebat, Yazdani-Elah-Abadi, Maghsoodlou, & Hazeri, 2017).

Analytical and Spectroscopic Studies

  • The analytical and spectroscopic characterization of related compounds provides a foundation for understanding the physical and chemical properties of complex heterocycles. El-Azab et al. (2018) conducted a comprehensive study on the spectroscopic analyses and anti-tubercular activity of condensed oxadiazole and pyrazine derivatives, offering insights into the analytical techniques and potential applications in medicinal chemistry (El-Azab, Mary, Abdel-Aziz, Miniyar, Armaković, & Armaković, 2018).

properties

IUPAC Name

1-phenyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3/c24-18-19(25)23(15-9-5-2-6-10-15)12-11-22(18)13-16-20-17(21-26-16)14-7-3-1-4-8-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESUULRVSQBDGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CN3C=CN(C(=O)C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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